The synthesis of TES-991 involves a multi-step organic chemistry process designed to yield high purity and specificity for the target enzyme ACMSD. While detailed synthetic routes are proprietary, general methods typically include:
Technical details regarding specific reagents or conditions used in the synthesis are often kept confidential due to their commercial value.
TES-991 has a defined molecular structure that enables its selective inhibition of ACMSD. The compound's chemical formula is C₁₃H₁₅N₃O₄, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
TES-991 primarily functions through its interaction with ACMSD, where it inhibits the conversion of α-amino-β-carboxymuconate-ε-semialdehyde into α-amino-β-muconate-ε-semialdehyde. This inhibition leads to an accumulation of substrates that can be diverted into pathways that enhance NAD+ production:
The mechanism of action for TES-991 centers around its ability to inhibit ACMSD, thereby enhancing NAD+ levels through increased flux in the de novo synthesis pathway:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to characterize TES-991's purity and structural integrity.
TES-991 has potential applications in scientific research focused on:
The kynurenine pathway converts dietary tryptophan into NAD+ through a series of enzymatic reactions. ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to form aminomuconate semialdehyde (AMS), diverting it away from the NAD+ synthesis route. This reaction competitively reduces the spontaneous cyclization of ACMS into quinolinic acid (QA), which is subsequently converted to nicotinic acid mononucleotide (NaMN) by quinolinic acid phosphoribosyltransferase (QPRT) [1] [3]. Consequently, ACMSD acts as a metabolic shunt limiting NAD+ yield from tryptophan.
TES-991 inhibits ACMSD with an IC50 of 3 nM, effectively blocking this diversion. By suppressing ACMSD activity, TES-991 increases the pool of ACMS available for non-enzymatic cyclization into QA, thereby amplifying flux through the de novo NAD+ synthesis pathway. In hepatocytes and renal cells, ACMSD inhibition elevates NAD+ levels by 30–50%, enhancing mitochondrial respiration and reducing apoptosis under oxidative stress [1] [5]. The following table summarizes ACMSD’s kinetic parameters and the impact of TES-991:
Table 1: ACMSD Enzymology and TES-991 Inhibition
Parameter | Value | Biological Impact |
---|---|---|
ACMSD Km for ACMS | 15–25 μM | High substrate affinity ensures efficient shunt regulation |
TES-991 IC50 | 3 nM | Near-complete enzyme inhibition at low doses |
NAD+ increase (liver cells) | 30–50% | Improved mitochondrial function, reduced ROS |
Tissue expression | Liver > Kidney > Brain | Targets organs vulnerable to NAD+ deficiency |
ACMSD orthologs exhibit remarkable functional conservation from bacteria to mammals, underscoring its fundamental role in tryptophan metabolism. In humans and rodents, ACMSD expression dominates in the liver and kidneys—organs responsible for systemic NAD+ homeostasis [1] [4]. Phylogenetic analysis reveals two distinct ACMSD classes:
Mammalian ACMSD shares ~85% amino acid sequence identity between humans and mice, enabling robust translational models. Transgenic mice expressing human ACMSD develop NAD+ deficiency phenotypes, including reduced body weight, impaired locomotion, and mitochondrial dysfunction—effects reversible upon ACMSD inhibition [1] [4]. This conservation validates TES-991’s preclinical efficacy and supports its mechanistic relevance in humans.
Table 2: Evolutionary Conservation of ACMSD
Species | Sequence Identity (vs. Human) | NAD+ Regulation Role |
---|---|---|
Homo sapiens | 100% | Limits hepatic/kidney NAD+ synthesis |
Mus musculus | 85% | Knockout models show elevated NAD+ |
Rattus norvegicus | 84% | Inhibition ameliorates kidney injury |
Escherichia coli | 32% | Diverts tryptophan to energy production |
NAD+ depletion is a hallmark of aging and metabolic diseases. Traditional NAD+ precursors (e.g., NMN, NR) face limitations:
TES-991 circumvents these issues by enhancing de novo NAD+ synthesis. Its therapeutic rationale includes:
In diabetic mice, TES-991 restored hepatic NAD+ by 40%, suppressing inflammation and fibrosis via SIRT1-PGC-1α axis activation [7]. Its molecular structure features a 2H-tetrazole motif conferring selectivity, though this may interact with cytochrome P450 2C19—a consideration for clinical development [5].
Table 3: TES-991 Pharmacological Profile
Property | Characteristic | Therapeutic Implication |
---|---|---|
Molecular weight | 393.45 g/mol | Favorable for tissue penetration |
Selectivity | >1,000-fold vs. QPRT/NAMPT | Minimizes off-target effects |
Oral bioavailability | Moderate systemic exposure | Suitable for chronic dosing |
CYP interaction | Inhibits CYP2C19 (in vitro) | Requires drug interaction screening |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1